Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-
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Overview
Description
Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- is a complex organic compound featuring a benzene ring substituted with bromine, a bromocyclopropylmethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- typically involves multiple steps, starting from benzene. The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and aluminum chloride (AlCl3) as a catalyst . The methoxy group is usually introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromocyclopropylmethyl group can be reduced to a cyclopropylmethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Friedel-Crafts Alkylation: Cyclopropylmethyl chloride/AlCl3
Methylation: Methanol/H2SO4
Oxidation: KMnO4
Reduction: LiAlH4
Major Products
Substitution: Various nucleophilic substitution products depending on the nucleophile used.
Oxidation: Carbonyl derivatives.
Reduction: Cyclopropylmethyl derivatives.
Scientific Research Applications
Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-bromo-2-methyl-1-methoxy-: Lacks the bromocyclopropylmethyl group, making it less sterically hindered.
Benzene, 4-bromo-2-(cyclopropylmethyl)-1-methoxy-: Similar structure but without the additional bromine atom on the cyclopropylmethyl group.
Uniqueness
Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- is unique due to the presence of both bromine atoms and the cyclopropylmethyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12Br2O |
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Molecular Weight |
320.02 g/mol |
IUPAC Name |
4-bromo-2-[bromo(cyclopropyl)methyl]-1-methoxybenzene |
InChI |
InChI=1S/C11H12Br2O/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7,11H,2-3H2,1H3 |
InChI Key |
ADOGHGOEPFMEJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C2CC2)Br |
Origin of Product |
United States |
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